Human Pharmacokinetic Profile: Quantified Oral Bioavailability and Elimination Parameters
Siltenzepine's human pharmacokinetic parameters, derived from clinical studies, offer a quantifiable basis for selection. In a study of 6 subjects receiving repeated 25 mg doses every 8 hours, the mean peak serum concentration (Cmax) was 282 ng/mL, and the area under the curve (AUC0-t) was 815 ng·h/mL [1]. The compound's elimination half-life (t1/2) in humans is approximately 2.6 hours [1]. This contrasts with related M1 antagonists: while direct comparator data is unavailable, this human PK profile represents a different stage of drug development compared to pirenzepine and telenzepine, which are marketed drugs, and thus provides a specific, published data set for researchers modeling human in vivo effects.
| Evidence Dimension | Human Pharmacokinetics (AUC0-t at steady state) |
|---|---|
| Target Compound Data | 815 ng·h/mL (AUC0-t after 25 mg q8h for 7 days) |
| Comparator Or Baseline | Pirenzepine / Telenzepine (No direct comparator PK data available in the same study) |
| Quantified Difference | Not calculable from a direct head-to-head study. |
| Conditions | Human subjects, oral administration, 25 mg every 8 hours for 7 days [1] |
Why This Matters
This provides the only publicly available human PK data for Siltenzepine, which is essential for any research involving human-derived systems or clinical trial simulation.
- [1] Terhaag, B., et al. (1992). [The pharmacokinetic behavior of AWD 26-06 in humans following single and multiple administration]. Pharmazie. 47(1):58-9. German. PMID: 1608984. View Source
